1-(Chloromethyl)adamantane
Description
Overview of Adamantane (B196018) Scaffold in Organic and Materials Chemistry
Adamantane, with the systematic name tricyclo[3.3.1.1³⁷]decane, is the simplest member of the diamondoid family, a class of hydrocarbons whose carbon framework is a superimposable subunit of the diamond lattice. wikipedia.orgwikidoc.org This unique molecular structure, composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, bestows upon the adamantane scaffold a remarkable combination of properties, including high symmetry (Td point group), rigidity, and thermal stability. wikipedia.orgresearchgate.net Its melting point of 270 °C is exceptionally high for a hydrocarbon of its molecular weight. wikipedia.orgworldscientific.com
In organic chemistry, the adamantane cage is utilized as a robust and sterically demanding three-dimensional building block. eui.eunih.gov Its lipophilic nature and conformational rigidity are key features exploited in synthesis. researchgate.netresearchgate.net The introduction of an adamantyl group can significantly influence a molecule's properties, such as increasing its lipophilicity, which can modulate bioavailability and pharmacokinetic profiles in medicinal chemistry. researchgate.netmdpi.com The scaffold's rigid geometry allows for the precise spatial arrangement of functional groups at its four bridgehead positions, making it an ideal core for constructing multivalent systems for applications in supramolecular chemistry and drug targeting. acs.orgresearchgate.netnih.gov
In materials chemistry, the adamantane scaffold's inherent stability and well-defined structure are highly valued. worldscientific.comacs.org It is incorporated into polymers to enhance their thermal stability and mechanical properties. wikipedia.orgwikidoc.org Adamantane derivatives serve as building units for creating porous organic materials and metal-organic frameworks, where the tetrahedral geometry of the scaffold directs the formation of three-dimensional networks. acs.orgresearchgate.net Furthermore, adamantane-based structures are explored in nanotechnology as molecular building blocks and have been used in applications such as dry etching masks. wikidoc.orgworldscientific.comworldscientific.com
Table 1: Physical and Chemical Properties of Adamantane
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol |
| Appearance | White crystalline solid |
| Odor | Camphor-like |
| Melting Point | 270 °C (518 °F; 543 K) (sublimes) |
| Solubility in water | Practically insoluble |
| Solubility in organic solvents | Readily soluble in nonpolar solvents |
| Symmetry | Td |
Historical Evolution of Adamantane Synthesis and Functionalization
The concept of adamantane predates its actual discovery. In 1924, H. Decker first suggested the possible existence of this diamond-like hydrocarbon, which he named "decaterpene". wikipedia.orgchemistrylearner.comrsc.org The first attempt at its synthesis was also made in 1924 by German chemist Hans Meerwein, but this effort was unsuccessful, yielding a different bicyclic compound now known as Meerwein's ester. wikipedia.orgchemistrylearner.com
Adamantane was first successfully isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek, who used fractional distillation to obtain a few milligrams from Hodonín oil. wikipedia.orgworldscientific.comworldscientific.comchemistrylearner.com The name "adamantane" was derived from the Greek "adamantinos," meaning related to steel or diamond, reflecting its structural similarity to diamond. wikipedia.orgwikidoc.org
The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941, starting from Meerwein's ester, with a very low yield. wikipedia.orgworldscientific.comacs.org A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a remarkably simple and efficient method for its synthesis. wikidoc.orgmdpi.comchemistrylearner.com Schleyer's method involves the Lewis acid-catalyzed (e.g., aluminum chloride) rearrangement of dicyclopentadiene's hydrogenation product, making adamantane readily and affordably available for widespread research. wikidoc.orgmdpi.comchemistrylearner.com
The availability of adamantane spurred the development of methods for its functionalization. The bridgehead (tertiary) C-H bonds of adamantane are more reactive than the methylene (B1212753) (secondary) C-H bonds. Functionalization often proceeds via radical or cationic intermediates, which exhibit unique stability at the bridgehead positions. acs.orgnih.govnih.gov Direct bromination, for instance, readily yields 1-bromoadamantane (B121549), a versatile precursor for introducing other functionalities. nih.gov Over the years, a wide array of synthetic methods have been developed for the selective functionalization of the adamantane core, including alkylations, arylations, aminations, and carboxylations, enabling the synthesis of a vast library of derivatives. researchgate.netrsc.orgacs.org
Table 2: Key Milestones in the History of Adamantane
| Year | Milestone | Key Figure(s) |
|---|---|---|
| 1924 | Postulated the existence of adamantane ("decaterpene"). wikipedia.orgrsc.org | H. Decker |
| 1933 | First isolation from petroleum. wikipedia.orgworldscientific.com | S. Landa, V. Machacek |
| 1941 | First laboratory synthesis. wikipedia.orgworldscientific.comacs.org | Vladimir Prelog |
| 1957 | Discovery of a convenient synthesis via rearrangement. wikidoc.orgchemistrylearner.com | Paul von Ragué Schleyer |
| 1963 | First report of antiviral activity of an adamantane derivative (Amantadine). nih.govpublish.csiro.au | Discovery during clinical trials |
Significance of Adamantane-Derived Scaffolds in Modern Chemical Research
The unique combination of a rigid, three-dimensional structure, high stability, and lipophilicity has made adamantane-derived scaffolds indispensable in modern chemical research, particularly in medicinal chemistry and materials science. researchgate.neteui.euresearchgate.net The discovery in the 1960s that 1-aminoadamantane (amantadine) possesses antiviral activity against the influenza A virus marked the beginning of adamantane's significant role in drug discovery. nih.govnih.gov Since then, numerous adamantane-based drugs have been developed, including rimantadine (B1662185) (antiviral) and memantine, which is used in the treatment of neurological conditions like Alzheimer's disease. wikipedia.orgwikidoc.orgresearchgate.net
In contemporary drug design, the adamantane moiety is often incorporated into molecules to serve as more than just a lipophilic group. eui.eunih.gov Its rigid framework acts as a scaffold to orient pharmacophoric elements in a precise three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. eui.eunih.govacs.org This strategy helps to "escape the 'flat land' of modern drug discovery" by introducing structural complexity. eui.eupublish.csiro.au Adamantane derivatives are used to create multivalent ligands that can bind to multiple receptor sites simultaneously, a concept with applications in targeted drug delivery and the development of high-affinity binders. mdpi.comacs.orgnih.gov
Beyond pharmaceuticals, adamantane scaffolds are crucial in the design of advanced materials. chemrxiv.orgthieme-connect.com Their incorporation into polymers can lead to materials with improved thermal and mechanical properties. researchgate.net They are used as building blocks for supramolecular assemblies, including host-guest systems with cyclodextrins, and for the construction of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.orgmdpi.com In nanotechnology, the adamantane cage is considered a fundamental molecular building block for creating nanostructures and molecular devices. worldscientific.comworldscientific.com The ongoing research into adamantane and its derivatives continues to yield novel compounds and materials with promising applications across diverse scientific fields. rsc.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUOFLCVOCPUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366531 | |
| Record name | 1-(chloromethyl)adamantane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-70-7 | |
| Record name | 1-(chloromethyl)adamantane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40366531 | |
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| Record name | 1-(chloromethyl)adamantane | |
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Reaction Mechanisms and Chemical Transformations of 1 Chloromethyl Adamantane Derivatives
Carbocationic Intermediates in Adamantane (B196018) Reactivity
The chemistry of 1-(chloromethyl)adamantane is significantly influenced by the remarkable stability of the 1-adamantyl cation and its derivatives. This stability facilitates reactions that proceed through carbocationic intermediates, such as solvolysis.
The generation of adamantyl cations is a facile process, often occurring through the heterolytic cleavage of a bond between the adamantyl cage and a leaving group. In the case of this compound, the primary chloride is less prone to direct ionization compared to a tertiary halide directly attached to the bridgehead carbon. However, under appropriate conditions, particularly with the assistance of a Lewis acid or in highly ionizing solvents, the formation of a 1-adamantylmethyl cation can be envisaged.
More commonly, studies have focused on the generation of the 1-adamantyl cation from precursors like 1-chloroadamantane (B1585529) or 1-adamantyl chloroformate. The exceptional stability of the 1-adamantyl cation is attributed to the favorable geometry of the bridgehead carbon, which minimizes ring strain in the carbocation, and hyperconjugation with the surrounding C-C and C-H bonds.
Once generated, these adamantyl cations are potent electrophiles and can be trapped by a variety of nucleophiles. Common trapping agents include:
Solvents: In solvolysis reactions, the solvent itself acts as a nucleophile. For instance, in aqueous or alcoholic media, adamantyl cations are trapped to form the corresponding alcohols or ethers.
Anions: Halide ions, azide, cyanide, and other anions can react with the carbocation to form new substituted adamantane derivatives.
Unsaturated compounds: Alkenes and alkynes can be alkylated by adamantyl cations in Friedel-Crafts type reactions.
The trapping of the 1-adamantyl cation is a key step in the synthesis of a wide range of functionalized adamantane derivatives with applications in materials science and medicinal chemistry.
Solvolysis reactions of adamantane derivatives, particularly those with good leaving groups at the bridgehead position, have been extensively studied to understand the intimate details of carbocationic reaction mechanisms. These reactions typically proceed via an SN1 pathway, where the rate-determining step is the formation of the carbocation.
Studies on the solvolysis of compounds like 1-adamantyl chloroformate and 1-adamantyl chlorothioformate have provided valuable insights into the role of the solvent and the formation of ion pairs. acs.orgresearchgate.net The solvolysis of these compounds often proceeds through a dual-pathway mechanism: an ionization pathway leading to the 1-adamantyl cation and a competing pathway involving nucleophilic attack by the solvent at another electrophilic center in the molecule. acs.orgresearchgate.net
The ionization pathway is characterized by the formation of a carbocation intermediate, which exists in equilibrium with its counter-ion as an ion pair . The nature of this ion pair, whether it is a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or a free ion, is highly dependent on the solvent's ionizing power and nucleophilicity.
The Grunwald-Winstein equation is a powerful tool used to elucidate the mechanism of solvolysis reactions by correlating the reaction rate with the ionizing power (Y) and nucleophilicity (N) of the solvent. For adamantyl systems, a high sensitivity to the solvent ionizing power (a large m value) is indicative of a mechanism with significant carbocationic character.
The table below summarizes the products and mechanistic insights from the solvolysis of a related adamantane derivative, 1-adamantyl chlorothioformate, which proceeds via a 1-adamantyl cation intermediate.
| Solvent System | Major Products | Mechanistic Pathway |
| Alcohols (e.g., Methanol, Ethanol) | 1-Alkoxyadamantane, 1-Adamantanol (B105290) | SN1 via 1-adamantyl cation |
| Aqueous Alcohols | 1-Adamantanol, 1-Alkoxyadamantane | SN1 with competitive solvent nucleophilicity |
| Fluoroalcohols (e.g., TFE) | 1-Adamantyl ethers, 1-Adamantanol | SN1 in highly ionizing, weakly nucleophilic media |
This data is based on the behavior of adamantyl systems that readily form the 1-adamantyl cation and serves as a model for the expected reactivity of this compound under conditions that favor carbocation formation.
Radical-Mediated Reactions and Functionalization
The adamantane framework, with its abundance of strong C-H bonds, is a prime substrate for radical-mediated functionalization reactions. These reactions offer a direct method for the introduction of functional groups onto the adamantane core, bypassing the need for pre-functionalized starting materials.
The direct functionalization of adamantane C-H bonds can be achieved through various radical-based methods. These approaches typically involve the generation of a radical initiator that is capable of abstracting a hydrogen atom from the adamantane cage, leading to the formation of an adamantyl radical. The tertiary bridgehead C-H bonds are generally more susceptible to abstraction than the secondary methylene (B1212753) C-H bonds due to the greater stability of the resulting tertiary radical.
Common methods for initiating radical functionalization include:
Photochemical methods: UV irradiation can be used to generate radicals from precursors like halogens or peroxides.
Thermal methods: High temperatures can induce the homolytic cleavage of weak bonds to generate radical initiators.
Redox-initiated methods: Transition metal catalysts or photoredox catalysts can facilitate the generation of radicals under milder conditions.
Once the adamantyl radical is formed, it can participate in a variety of reactions, including:
Halogenation: Reaction with halogens (e.g., Cl2, Br2) leads to the formation of haloadamantanes.
Addition to unsaturated systems: Adamantyl radicals can add to alkenes, alkynes, and other unsaturated molecules.
Oxidation: In the presence of an oxidizing agent, the adamantyl radical can be converted to a carbocation, which is then trapped by a nucleophile.
Recent advances in catalysis have enabled more selective and efficient radical functionalization of adamantane C-H bonds through catalyst-controlled hydrogen atom transfer (HAT) processes. These methods often employ a catalyst that can selectively abstract a hydrogen atom from a specific position on the adamantane skeleton.
Photoredox catalysis, in combination with a suitable HAT catalyst, has emerged as a powerful tool for the direct C-H functionalization of adamantanes. In these systems, a photocatalyst absorbs light and initiates an electron transfer process that ultimately leads to the generation of a reactive species capable of hydrogen abstraction. The selectivity of the HAT process can be controlled by the choice of the HAT catalyst.
For example, quinuclidine-based catalysts have been shown to selectively abstract tertiary C-H bonds of adamantanes in the presence of weaker, more activated C-H bonds in other parts of the molecule. This selectivity is attributed to polar effects in the transition state of the hydrogen abstraction step.
The table below provides a conceptual overview of the components and outcomes of a catalyst-controlled HAT process for the functionalization of adamantane.
| Component | Role | Example |
| Substrate | Adamantane derivative | 1-Adamantanol |
| Functionalizing Agent | Radical acceptor | Activated alkene |
| Photocatalyst | Light-absorbing species | Iridium or Ruthenium complex |
| HAT Catalyst | Selective H-atom abstractor | Quinuclidine derivative |
| Product | Functionalized adamantane | 3-Alkyl-1-adamantanol |
Rearrangement Reactions Involving the Adamantane Skeleton
The rigid adamantane cage is generally considered to be thermodynamically stable. However, under certain conditions, particularly those involving carbocationic intermediates, the adamantane skeleton can undergo rearrangement reactions. These rearrangements are often driven by the relief of strain or the formation of a more stable carbocation.
A common type of rearrangement observed in polycyclic systems like adamantane is the Wagner-Meerwein rearrangement . This involves a 1,2-shift of an alkyl group or a hydride to an adjacent carbocationic center. In the context of adamantane chemistry, these rearrangements can lead to the interconversion of different adamantyl isomers or the expansion or contraction of the cage structure.
For instance, the acid-catalyzed treatment of adamantane precursors can lead to a mixture of 1- and 2-substituted adamantanes through a series of hydride and alkyl shifts. The mechanism for the interconversion of the 1-adamantyl and 2-adamantyl cations has been shown to involve both intermolecular hydride transfer and a slower, reversible ring-opening of the adamantane skeleton. rsc.org
While specific examples of skeletal rearrangements initiated directly from this compound are not extensively documented in the literature, it is conceivable that the formation of a 1-adamantylmethyl cation could potentially trigger a Wagner-Meerwein type rearrangement, leading to a ring-expanded homoadamantane system or other rearranged products, especially under forcing conditions. The propensity for such rearrangements would depend on the stability of the initially formed carbocation and the activation barrier for the skeletal reorganization.
Chlorotropic Rearrangements in Halogenated Systems
Chlorotropic rearrangements involve the migration of a chlorine atom. In the context of adamantane systems, these rearrangements are often intimately linked with the formation and stability of carbocation intermediates. While direct chlorotropic shifts within the chloromethyl moiety of this compound are not extensively documented, the behavior of related halogenated adamantanes provides insight into potential rearrangement pathways. The stability of the bridgehead adamantyl cation can influence such migrations. For instance, under conditions that promote carbocation formation, such as in the presence of a Lewis acid, a 1,2-hydride shift could precede or be concurrent with a chlorine shift, leading to a more stable carbocationic species.
Transannular Rearrangements and Cage Isomerizations
The compact and strained polycyclic system of adamantane is susceptible to rearrangements that can alter the cage structure itself. These transannular rearrangements and cage isomerizations are typically mediated by carbocation intermediates. A classic example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group, aryl group, or hydrogen atom. wikipedia.orglibretexts.orgias.ac.inlscollege.ac.in In the case of this compound derivatives, the formation of a carbocation at the exocyclic methylene carbon or at a bridgehead position could initiate a cascade of skeletal rearrangements. For example, protonation of the chlorine atom followed by its departure could generate a primary carbocation, which would be highly unstable and prone to rapid rearrangement to a more stable tertiary bridgehead carbocation through a hydride or alkyl shift. These types of isomerizations are fundamental to the chemistry of diamondoid compounds. ias.ac.in
Intramolecular Cyclization and Ring-Closure Reactions of Halogenated Adamantanes
The chloromethyl group in this compound can serve as an electrophilic site for intramolecular nucleophilic attack, leading to the formation of new ring systems fused to the adamantane core. For instance, if a nucleophilic group is present elsewhere on the adamantane skeleton or on a substituent, it can displace the chloride to form a cyclic ether, amine, or other heterocyclic structures. A notable application of this strategy is in the synthesis of azaadamantanes, which are adamantane analogs containing one or more nitrogen atoms in the cage structure. nih.govbeilstein-journals.org While direct examples starting from this compound are not abundant in the literature, the principle of intramolecular substitution is a well-established method for constructing such fused-ring systems. Another potential intramolecular reaction is the Friedel-Crafts alkylation, where an aromatic ring attached to the adamantane moiety could be alkylated by the chloromethyl group in the presence of a Lewis acid, leading to polycyclic aromatic adamantane derivatives. beilstein-journals.orgscience.govd-nb.infomasterorganicchemistry.com
Nucleophilic Substitution and Elimination Reactions at the Chloromethyl Moiety
The chloromethyl group of this compound is a primary alkyl halide and is therefore susceptible to both nucleophilic substitution and elimination reactions. The steric bulk of the adamantyl group can influence the preferred reaction pathway.
Nucleophilic Substitution: Due to the primary nature of the carbon bearing the chlorine, SN2 reactions are generally favored with good nucleophiles. However, under solvolytic conditions or with weaker nucleophiles, an SN1-type mechanism involving a carbocation intermediate may also occur, which could be subject to rearrangements as discussed previously. nih.govorganic-chemistry.org Common nucleophiles that can displace the chloride include azide, cyanide, and hydroxide ions. nih.govmsu.eduharvard.eduorgsyn.orggoogle.comorganic-chemistry.org
Elimination Reactions: In the presence of a strong, sterically hindered base, E2 elimination can occur to form 1-methyleneadamantane. The bulky nature of bases like potassium tert-butoxide favors the removal of a proton from the methyl group over nucleophilic substitution.
| Reactant | Reagent/Conditions | Reaction Type | Product(s) |
|---|---|---|---|
| This compound | Sodium azide (NaN3) in DMF | SN2 | 1-(Azidomethyl)adamantane |
| This compound | Potassium cyanide (KCN) in ethanol | SN2 | 1-Adamantylacetonitrile |
| This compound | Aqueous sodium hydroxide (NaOH) | SN2/SN1 | 1-Adamantane methanol |
| This compound | Potassium tert-butoxide (t-BuOK) in THF | E2 | 1-Methyleneadamantane |
Organometallic Reactions and Cross-Coupling Strategies with Halogenated Adamantanes
The carbon-chlorine bond in this compound can be converted into a carbon-metal bond, opening up a wide range of synthetic possibilities through organometallic reactions, particularly cross-coupling strategies.
Formation of Organometallic Reagents: this compound can be used to prepare Grignard reagents by reacting with magnesium metal. wikipedia.org Similarly, organolithium and organozinc reagents can also be synthesized. These organometallic derivatives serve as potent nucleophiles in subsequent reactions.
Cross-Coupling Reactions: The organometallic derivatives of this compound can participate in various palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools for constructing complex molecules.
Kumada Coupling: The Grignard reagent derived from this compound can be coupled with aryl or vinyl halides in the presence of a nickel or palladium catalyst. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net
Negishi Coupling: Organozinc reagents prepared from this compound can be coupled with a variety of organic halides under palladium or nickel catalysis. libretexts.orgnih.govwikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.netjk-sci.com
Stille Coupling: While less common for alkyl halides, organotin derivatives of adamantane can potentially undergo Stille coupling with organic electrophiles. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org
| Adamantane Derivative | Coupling Partner | Catalyst/Conditions | Coupling Reaction | Product |
|---|---|---|---|---|
| (1-Adamantylmethyl)magnesium chloride | Bromobenzene | Pd(PPh3)4 | Kumada | 1-(Benzyl)adamantane |
| (1-Adamantylmethyl)zinc chloride | Iodobenzene | PdCl2(dppf) | Negishi | 1-(Benzyl)adamantane |
| (1-Adamantylmethyl)tributylstannane | Bromobenzene | Pd(PPh3)4 | Stille | 1-(Benzyl)adamantane |
Advanced Functionalization and Derivatization Strategies of the Adamantane Core
Selective C-H Functionalization Methodologies
The functionalization of the adamantane (B196018) core in a substituted derivative like 1-(chloromethyl)adamantane hinges on the selective activation of its remaining C-H bonds. The adamantane cage has two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. The tertiary C-H bonds are generally more reactive towards radical and cationic intermediates, providing a basis for regioselective modifications.
Regioselective Activation of Adamantane C-H Bonds
Once the 1-position of the adamantane core is substituted with a chloromethyl group, the remaining three bridgehead positions (C3, C5, and C7) become the next most favorable sites for functionalization. The electron-withdrawing nature of the chloromethyl substituent slightly deactivates the adamantane cage, but the inherent reactivity of the tertiary C-H bonds still allows for selective reactions.
A key example of this regioselectivity is the functionalization of 1-(dihalomethyl)adamantanes, which serve as close analogs to this compound. Studies on 1-(dichloromethyl)adamantane have shown that it can undergo nitroxylation in strongly acidic media. The reaction proceeds with high regioselectivity, introducing a nitrate group at the C3 position while leaving the dichloromethyl group at the C1 position intact bohrium.com. This demonstrates that the bridgehead C-H bond opposite the haloalkyl substituent can be selectively activated and functionalized, leading to 1,3-disubstituted adamantane derivatives. This selective activation is crucial for creating molecules with well-defined three-dimensional structures.
Table 1: Regioselective C-H Functionalization of 1-(Dichloromethyl)adamantane
| Starting Material | Reagents | Product | Position of Functionalization | Reference |
|---|
Directed C-H Functionalization Approaches
Directed C-H functionalization involves the use of a directing group to guide a catalyst to a specific C-H bond, enabling reactions at positions that might not be inherently the most reactive. While many of these strategies have been developed for the parent adamantane, they can be applied to substituted systems researchgate.netthieme-connect.com. For this compound, the chloromethyl group itself does not typically function as a directing group for C-H activation on the cage. However, it can be converted into a group that does.
For instance, the chloromethyl group can be transformed into an amide or another functional group known to direct metal catalysts. This two-step approach—conversion of the chloromethyl group followed by directed C-H functionalization—allows for the synthesis of specific substitution patterns, such as 1,2-disubstituted adamantanes, which are otherwise difficult to access researchgate.net.
Introduction of Diverse Functional Groups onto the Adamantane Scaffold
This compound is an excellent electrophile for introducing the adamantylmethyl moiety into various molecular structures via nucleophilic substitution at the chloromethyl carbon.
Alkylation, Arylation, and Alkynylation Reactions
The chloromethyl group of this compound is a primary alkyl halide, making it a prime substrate for SN2 reactions.
Alkylation: It can act as an alkylating agent, reacting with a wide range of carbon nucleophiles. For example, organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can displace the chloride to form a new carbon-carbon bond, effectively attaching a new alkyl chain to the adamantylmethyl group.
Arylation: Aromatic compounds can be alkylated with this compound under Friedel-Crafts conditions, although this is more common with direct halo-adamantanes. A more versatile method involves cross-coupling reactions where an organometallic derivative of the aromatic compound reacts with this compound. The alkylation of thiophene with 1-bromoadamantane (B121549) demonstrates the feasibility of such C-C bond formations with heterocyclic arenes scite.ai.
Alkynylation: Terminal alkynes can be deprotonated to form acetylide anions, which are potent nucleophiles. These acetylides can react with this compound to displace the chloride and form an adamantylmethyl-substituted alkyne.
Amination, Acylation, and Thiolation Protocols
The reactivity of the chloromethyl group extends to a variety of heteroatom nucleophiles.
Amination: The chloride is readily displaced by ammonia, primary amines, or secondary amines to produce the corresponding primary, secondary, or tertiary 1-adamantylmethylamines. These amines are valuable intermediates for further synthesis. For example, 1-(tricyclo[3.3.1.13,7]dec-1-yl)methanamine can be synthesized and subsequently condensed with various aldehydes and ketones to create a library of Schiff base derivatives mdpi.com.
Acylation: Acylation typically refers to the introduction of an acyl group (R-C=O) onto the adamantane nucleus rather than at the chloromethyl position. This is usually achieved through radical-mediated reactions on an unsubstituted bridgehead position of the adamantane core nih.gov. Therefore, this compound could be acylated at the C3 position to yield a 1,3-disubstituted product.
Thiolation: Thiolate anions (RS⁻) are excellent nucleophiles and react efficiently with this compound to form adamantylmethyl thioethers (Ad-CH₂-SR). Similarly, reaction with sodium hydrosulfide (NaSH) can be used to synthesize 1-(mercaptomethyl)adamantane (Ad-CH₂-SH).
Table 2: Example Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | Secondary Amine (Ad-CH₂-NHR) |
| Thiolate | R-S⁻Na⁺ | Thioether (Ad-CH₂-SR) |
| Alkoxide | R-O⁻Na⁺ | Ether (Ad-CH₂-OR) |
| Cyanide | NaCN | Nitrile (Ad-CH₂-CN) |
Synthesis of Di- and Multi-substituted Adamantane Derivatives
The dual reactivity of this compound provides a clear pathway for synthesizing di- and multi-substituted derivatives. The general strategy involves a functionalization reaction at the chloromethyl group combined with a C-H functionalization reaction on the adamantane core. The order of these steps can be chosen to suit the desired final product.
A powerful demonstration of this strategy is seen in the derivatization of 1-(dichloromethyl)adamantane bohrium.com. Starting with this compound, a second functional group can be introduced at the C3 position via nitroxylation. This 1,3-disubstituted intermediate can then be further modified. For instance, the nitrate group at C3 can be hydrolyzed to a hydroxyl group or reduced to an amine, all while the dichloromethyl group at C1 remains unchanged bohrium.com. This methodology provides access to a range of 1,3-disubstituted adamantanes with diverse functionalities. A similar approach starting from adamantane-1-ylmethanols has been used to synthesize (3-hydroxyadamantan-1-yl)methanols, further confirming the viability of functionalizing the C3 position in 1-substituted adamantanes researchgate.net.
Table 3: Synthesis of 1,3-Disubstituted Adamantanes from a 1-(Dihalomethyl) Adamantane Intermediate
| Intermediate | Reagents for C3 Modification | Product | Reference |
|---|---|---|---|
| 3-Nitrooxy-1-(dichloromethyl)adamantane | H₂O / H₂SO₄ | 3-Hydroxy-1-(dichloromethyl)adamantane | bohrium.com |
This stepwise approach, combining nucleophilic substitution at the exocyclic carbon with selective C-H functionalization of the cage, unlocks a vast chemical space for creating precisely substituted adamantane derivatives for various applications.
Late-Stage Functionalization for Molecular Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of a diverse range of analogs from a common advanced intermediate, thereby facilitating the exploration of structure-activity relationships and the optimization of molecular properties. The robust and sterically hindered nature of the adamantane core makes this compound an excellent candidate for LSF, as the adamantyl moiety can remain inert while the chloromethyl group serves as a handle for various chemical transformations.
The primary challenge in the late-stage functionalization of molecules containing a chloromethyl group is to achieve selective reaction at other positions on the adamantane core without affecting the reactive C-Cl bond. However, the stability of the adamantane cage allows for a variety of reactions to be performed on the core itself, with the chloromethyl group being carried through the synthetic sequence. This is particularly evident in reactions that proceed via cationic or radical intermediates at the bridgehead positions of the adamantane nucleus.
Research into the functionalization of structurally similar adamantane derivatives provides significant insight into the potential for the late-stage diversification of this compound. For instance, studies on 1-(dichloromethyl)adamantane have demonstrated that the dichloromethyl group remains intact during nitroxylation at the C3 position of the adamantane core in strongly acidic media. This suggests that the chloromethyl group in this compound would exhibit similar stability under these conditions, allowing for subsequent derivatization at the newly introduced functional group.
A plausible late-stage functionalization strategy for this compound would, therefore, involve the introduction of a functional group at one of the tertiary bridgehead positions (C3, C5, or C7). Following this, the newly introduced group can be further manipulated to generate a library of diverse analogs, all while preserving the original chloromethyl moiety.
One such demonstrated pathway on a related system involves the nitroxylation of the adamantane core. The reaction of 1-(dichloromethyl)adamantane with fuming nitric acid leads to the formation of 3-nitrooxy-1-(dichloromethyl)adamantane. This nitrooxy derivative can then be converted to the corresponding alcohol, 3-hydroxy-1-(dichloromethyl)adamantane, through hydrolysis. This alcohol serves as a versatile intermediate for a wide array of subsequent functionalizations.
The hydroxyl group can be transformed into various other functionalities through nucleophilic substitution reactions. These transformations allow for the introduction of a wide range of chemical motifs, leading to significant molecular diversification. The following data tables showcase a variety of derivatives that could be synthesized from the hypothetical 3-hydroxy-1-(chloromethyl)adamantane intermediate, based on established methodologies for analogous adamantane compounds.
Table 1: Synthesis of 3-Substituted this compound Derivatives from 3-Hydroxy-1-(chloromethyl)adamantane
| Entry | Reagent(s) | Product | Yield (%) |
| 1 | Acetic Anhydride | 3-Acetoxy-1-(chloromethyl)adamantane | 65 |
| 2 | Phenyl isocyanate | 3-(Phenylcarbamoyloxy)-1-(chloromethyl)adamantane | 58 |
| 3 | Acetonitrile, H₂SO₄ | 3-Acetamido-1-(chloromethyl)adamantane | 69 |
| 4 | KSCN, H₂SO₄ | 3-Thiocyanato-1-(chloromethyl)adamantane | 45 |
| 5 | Thioacetamide, H₂SO₄ | 3-Carbamothioyl-1-(chloromethyl)adamantane | 32 |
| 6 | HCl (conc.) | 1-Chloro-3-(chloromethyl)adamantane | 19 |
The data presented in Table 1 illustrates the versatility of the hydroxyl intermediate in generating a variety of functional groups at the C3 position. These reactions typically proceed under acidic conditions, highlighting the stability of the chloromethyl group to such environments. The yields reported are based on analogous reactions performed on 1-(dichloromethyl)adamantane and are expected to be similar for the corresponding this compound derivatives.
This late-stage functionalization approach, commencing with the selective functionalization of a bridgehead C-H bond in the presence of the chloromethyl group, provides a powerful and efficient platform for the generation of novel adamantane-based molecules. The ability to introduce a diverse array of functional groups at a late stage in the synthesis is a testament to the robustness of the adamantane core and the utility of this compound as a versatile building block for molecular diversification.
Characterization Techniques for Structural and Mechanistic Elucidation
Advanced Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of 1-(chloromethyl)adamantane, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the high symmetry of the adamantane (B196018) cage, its NMR spectra are relatively simple but highly characteristic.
The ¹H NMR spectrum is defined by three main signals. The protons on the adamantane cage appear as two broad multiplets, corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups. The most downfield signal is a sharp singlet, which is characteristic of the methylene protons of the chloromethyl (-CH₂Cl) group, shifted due to the deshielding effect of the adjacent chlorine atom.
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. It typically shows four distinct signals corresponding to the four unique carbon environments in the molecule: the quaternary bridgehead carbon attached to the chloromethyl group, the methine carbons, the two sets of non-equivalent methylene carbons in the cage, and the carbon of the chloromethyl group itself. The signal for the -CH₂Cl carbon appears significantly downfield due to the electronegativity of the chlorine atom. While 2D NMR techniques like COSY and HSQC are not strictly necessary for the structural confirmation of this relatively simple molecule, they can be used to definitively assign the proton and carbon signals and confirm their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on the known spectra of adamantane and the substituent effects of a chloromethyl group.
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Adamantane CH | ~1.75 | Broad Multiplet | 3H |
| Adamantane CH₂ (6 protons) | ~1.65 | Broad Multiplet | 6H |
| Adamantane CH₂ (6 protons) | ~1.55 | Broad Multiplet | 6H |
| -CH₂Cl | ~3.30 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on the known spectra of adamantane and standard substituent effects.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C1 (Quaternary) | ~38 |
| C3, C5, C7 (Methine) | ~28 |
| C2, C8, C9 (Methylene) | ~36 |
| C4, C6, C10 (Methylene) | ~39 |
| -CH₂Cl | ~50 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern under ionization, which provides structural confirmation. The electron ionization (EI) mass spectrum of this compound (C₁₁H₁₇Cl) would show a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (184.10 for ³⁵Cl and 186.10 for ³⁷Cl), exhibiting the characteristic ~3:1 isotopic pattern for a monochlorinated compound.
Fragmentation is dominated by the stability of the adamantyl carbocation. The most prominent peak in the spectrum (the base peak) is expected at m/z 135, corresponding to the adamantyl cation ([C₁₀H₁₅]⁺). This fragment is formed by the cleavage of the C-C bond between the cage and the chloromethyl group, followed by the loss of the chloromethyl radical. Another significant fragmentation pathway involves the loss of a chlorine radical to form the adamantylmethyl cation ([C₁₁H₁₇]⁺) at m/z 149. Other smaller fragments observed correspond to the characteristic breakdown of the adamantane cage itself. mdpi.comnih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 184/186 | Molecular Ion | [C₁₁H₁₇Cl]⁺ | Shows ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl. |
| 149 | Adamantylmethyl cation | [C₁₁H₁₇]⁺ | Loss of ·Cl radical. |
| 135 | Adamantyl cation | [C₁₀H₁₅]⁺ | Base peak, loss of ·CH₂Cl radical. |
| 93 | [C₇H₉]⁺ | Characteristic adamantane cage fragment. | |
| 79 | [C₆H₇]⁺ | Characteristic adamantane cage fragment. |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and the characteristic vibrations of the molecular structure.
The IR spectrum of this compound is dominated by the absorptions of the adamantane cage. Strong bands in the 2850-2950 cm⁻¹ region are due to the symmetric and asymmetric C-H stretching vibrations of the CH and CH₂ groups. Characteristic C-H bending and scissoring vibrations appear in the 1450-1470 cm⁻¹ range. The vibration of the C-Cl bond in the chloromethyl group is expected to produce a moderate to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. The highly symmetric, non-polar adamantane cage gives rise to strong and sharp signals in the Raman spectrum, particularly the C-C stretching and cage "breathing" modes. researchgate.net These techniques together provide a comprehensive vibrational fingerprint of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Type |
| 2850 - 2950 | C-H stretching (adamantyl CH, CH₂) | IR, Raman |
| 1450 - 1470 | C-H bending/scissoring (adamantyl CH₂) | IR |
| ~1345 | C-H wagging/twisting | IR |
| 700 - 800 | C-Cl stretching | IR |
X-ray Crystallography for Precise Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the peer-reviewed literature. The crystal structure for the analogous compound, 1-(bromomethyl)adamantane (B88627), has been determined and reveals that the molecule crystallizes in the monoclinic space group P21/c. nih.gov Studies on similar adamantane derivatives often show orientational disorder of the cage in the crystal lattice at room temperature. unibo.itucl.ac.uk A definitive structural analysis of this compound awaits successful single crystal growth and diffraction analysis.
Thermal Analysis Techniques for Polymer and Material Characterization
While thermal analysis can be performed on the small molecule itself, its primary utility in the context of this compound is in characterizing the properties of polymers and materials derived from it. The bulky and rigid adamantane group is known to significantly enhance the thermal stability of polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of polymers. researchgate.net
When this compound is used as a monomer or grafting agent to introduce adamantyl moieties into a polymer backbone (e.g., in polystyrenes or polyacrylates), the resulting material exhibits significantly improved thermal properties. researchgate.net The rigid, bulky nature of the adamantane cage restricts the thermal motion of the polymer chains, which increases the glass transition temperature (Tg) and the onset temperature of decomposition.
A typical TGA thermogram for an adamantane-containing polymer would show a high decomposition temperature, often above 350-400 °C, indicating its suitability for high-performance applications where thermal stability is paramount. The analysis provides key data points such as the temperature at 5% or 10% weight loss (T₅, T₁₀) and the temperature of maximum decomposition rate, which are used to compare the stability of different polymer architectures.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, such as phase transitions. For adamantane derivatives, DSC is crucial for identifying solid-solid phase transitions, melting points, and the associated enthalpy changes. aip.org
Many adamantane derivatives are known to exhibit rich polymorphism, forming orientationally disordered (plastic) crystals at temperatures below their melting point. nih.gov These plastic phases are characterized by molecules that have long-range translational order but are orientationally disordered. aip.org Upon cooling, these compounds often undergo first-order phase transitions to more ordered states, which are detectable by DSC as exothermic events. cdnsciencepub.comwikipedia.org
For instance, studies on 1-halo-adamantanes like 1-fluoro-adamantane and 1-iodoadamantane (B1585816) reveal complex phase behaviors with multiple solid-solid transitions. nih.govucl.ac.uk DSC measurements for 1-fluoro-adamantane show a first-order transition at 227 K and a continuous, higher-order transition around 186 K. nih.gov Similarly, 2-chloroadamantane (B1585024) displays two distinct transitions upon cooling at 231 K and 178 K, with corresponding enthalpies of 8.3 kJ mol⁻¹ and 0.47 kJ mol⁻¹, respectively. cdnsciencepub.com These transitions signify shifts from a completely disordered phase to intermediate and fully ordered phases. cdnsciencepub.com
Table 1: Illustrative DSC Data for Related Adamantane Derivatives
| Compound | Transition Type | Temperature (on cooling) | Enthalpy (ΔH) | Reference |
|---|---|---|---|---|
| 2-Chloroadamantane | Phase I → Phase II | 231 K | 8.3 kJ mol⁻¹ | cdnsciencepub.com |
| 2-Chloroadamantane | Phase II → Phase III | 178 K | 0.47 kJ mol⁻¹ | cdnsciencepub.com |
| 1-Fluoroadamantane | HT → MT Phase Transition | 227 K | - | nih.gov |
| 1-Iodoadamantane | Low-Temperature Phase Transition | 211 K | - | ucl.ac.uk |
Microscopic and Imaging Techniques for Material Morphology
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique for obtaining high-resolution images of the internal structure of materials. In the context of crystalline organic compounds like this compound, TEM could be employed to study morphology, crystal defects, and crystallite size. However, the application of TEM to small organic molecules can be challenging due to their sensitivity to the high-energy electron beam, which can cause radiation damage and sublimation. Specific experimental data from TEM studies conducted on this compound are not available in the reviewed scientific literature.
Solid-State Spectroscopic Methods (e.g., NQR)
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of nuclei with a nuclear spin I > 1/2. The chlorine isotopes, ³⁵Cl and ³⁷Cl (both with I = 3/2), are NQR-active and can provide valuable structural information.
Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a molecular surface defined by the electron distribution of a pro-molecule, it provides a detailed picture of the crystal packing environment.
This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. For adamantane derivatives, which are bulky and often non-polar, weak van der Waals forces and hydrogen bonds are the primary drivers of crystal packing. nih.gov
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Adamantane Derivative
| Interaction Type | Contribution (%) to Hirshfeld Surface | Reference Compound |
|---|---|---|
| H···H | 52.7% | 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| C···H/H···C | 18.9% | 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| Cl···H/H···Cl | 11.0% | 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| N···H/H···N | 6.8% | 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| O···H/H···O | 4.9% | 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Data derived from a related compound to illustrate the technique's output. nih.gov
For this compound, a Hirshfeld analysis would similarly be expected to show a high percentage of H···H contacts due to the abundance of hydrogen atoms on the adamantane cage. The presence of the chlorine atom would introduce C-H···Cl interactions, which would be visible as distinct features on the dnorm surface and in the fingerprint plot, providing quantitative data on their role in the crystal packing. nih.gov
Theoretical and Computational Investigations of 1 Chloromethyl Adamantane and Adamantane Analogues
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. For adamantane (B196018) analogues, these calculations have been crucial in characterizing the effects of substituents on the adamantane core.
Density Functional Theory (DFT) Applications in Adamantane Chemistry
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. In the study of adamantane derivatives, DFT is widely used to investigate structural, vibrational, and quantum-chemical properties. tandfonline.com For instance, DFT calculations at the B3LYP/6–31G** level have been employed to investigate the structures of various adamantane cations and dications, identifying the most stable isomers on the potential energy surface. nih.gov
DFT studies on substituted adamantanes have revealed how functionalization alters the electronic and optical properties of the cage structure. researchgate.net For example, investigations into boron-substituted adamantanes using DFT showed that substitution at the bridgehead (C1) position significantly narrows the HOMO-LUMO gap, more so than substitution at the methylene (B1212753) bridge (C2). mdpi.com This tuning of the electronic gap is critical for designing adamantane-based materials with specific electronic applications. mdpi.com DFT calculations are also used to analyze spectroscopic data, such as IR and Raman frequencies, by calculating potential energy distributions (PED) to assign characteristic vibrations. tandfonline.com
Interactive Table: Electronic Properties of Boron-Substituted Adamantane Isomers (Calculated at B3LYP/6-31G(d) level)
| Compound | Substitution Type | Total Electronic Energy (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| Adamantane | - | -10632.18 | -7.50 | 2.50 | 10.00 |
| Mono-bora-adamantane | C1 | -10254.32 | -6.80 | 0.95 | 7.75 |
| Di-bora-adamantane | C1 | -9876.45 | -6.25 | -0.10 | 6.15 |
| Tri-bora-adamantane | C1 | -9498.58 | -5.70 | -1.15 | 4.55 |
| Tetra-bora-adamantane | C1 | -9120.71 | -5.15 | -0.75 | 4.40 |
| Mono-bora-adamantane | C2 | -10254.21 | -7.15 | 2.10 | 9.25 |
| Di-bora-adamantane | C2 | -9876.33 | -6.80 | 1.75 | 8.55 |
| Tri-bora-adamantane | C2 | -9498.46 | -6.45 | 1.40 | 7.85 |
| Tetra-bora-adamantane | C2 | -9120.59 | -6.10 | 0.55 | 5.55 |
Data sourced from theoretical calculations on boron-substituted adamantane isomers. The total electronic energy shows progressive destabilization with increasing boron content. mdpi.com
Computational Studies of Reaction Mechanisms
Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides powerful tools to map out reaction mechanisms, identify transient intermediates, and calculate energy barriers, offering insights that complement experimental studies. nih.gov
Transition State Analysis and Reaction Pathway Mapping
A key aspect of mechanistic studies is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. Locating the TS allows for the calculation of the activation energy, which is the primary determinant of the reaction rate. Computational methods are used to perform a systematic search for the geometric structure of the transition state. researchgate.net
For example, in the quantum chemical study of the formation of 1-vinyladamantane from the ionic alkylation of adamantane, the geometric structure of the transition state for the final elimination step was calculated. researchgate.net This analysis revealed the precise atomic arrangement as a hydrogen is transferred to the catalyst, leading to the formation of the vinyl group. researchgate.net By connecting reactants, transition states, and products, a complete reaction pathway can be mapped on the potential energy surface, providing a detailed, atomistic picture of the chemical transformation. nih.gov
Prediction of Reactivity and Selectivity
Computational methods can predict where and how a molecule is likely to react. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack.
In studies of adamantane derivatives, FMO analysis, along with calculations of Molecular Electrostatic Potential (MEP) surfaces and Fukui indices, has been used to identify the most reactive sites on the molecule. tandfonline.com For an adamantane-isothiourea derivative, these calculations showed that the most reactive sites were located on the aromatic rings and piperazine moiety, rather than the adamantane cage itself. tandfonline.com Computational studies also play a vital role in explaining selectivity in reactions where multiple products are possible. In the solvolysis of 1-adamantyl chlorothioformate, computational analysis helped to distinguish between two competing pathways: an ionization pathway and a solvolysis-decomposition pathway, thereby explaining the observed product distribution. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of atoms over time, MD simulations can model conformational changes, molecular motion, and interactions between molecules. nih.gov
MD simulations are particularly useful for studying the conformational flexibility of substituents attached to the rigid adamantane core and for analyzing how these molecules interact with their environment, such as solvent molecules or biological receptors. arxiv.org For example, MD simulations have been combined with molecular docking to evaluate the binding affinity and stability of adamantane derivatives within the active site of enzymes like acetylcholinesterase. tandfonline.com These simulations calculate the binding energy by averaging over many conformations, providing a more realistic assessment of the intermolecular interactions driving the binding process. tandfonline.com
The nature and strength of intermolecular interactions in the solid state can be further analyzed using techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com These methods quantify various non-covalent contacts (e.g., N–H···S, C–H···O, H–H bonding) that stabilize crystal structures. mdpi.com For adamantane-carbonyl-hydrazine derivatives, computational analysis identified and quantified the energies of different dimeric motifs formed through these interactions. mdpi.com
Interactive Table: Calculated Intermolecular Interaction Energies for Dimers of an Adamantane Derivative
| Dimer Motif | Interaction Type | PIXEL Energy (kcal/mol) | DFT Energy (kcal/mol) | Electrostatic Contribution (%) |
|---|---|---|---|---|
| M1 | N–H···O | -32.2 | -31.5 | 74% |
| M2 | C–H···S | -10.5 | -10.1 | 55% |
| M3 | C–H···π | -6.8 | -6.5 | 48% |
| M4 | H···H | -4.9 | -4.7 | 25% |
Data sourced from a computational study on 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, showing energetically significant dimers. The PIXEL and DFT methods provide comparable complexation energies, and the contribution of electrostatic forces to stabilization is quantified. mdpi.com
Machine Learning Approaches in Adamantane-Based Compound Design
The integration of machine learning (ML) into the design of adamantane-based compounds represents a significant advancement in computational drug discovery. These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions about the properties and activities of novel molecules, thereby accelerating the design-make-test-analyze cycle. A primary application of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity. In the realm of adamantane-based drug design, these models are instrumental in predicting the efficacy of new derivatives, optimizing lead compounds, and elucidating the structural requirements for desired biological interactions. Various machine learning techniques, from traditional methods to more advanced deep learning architectures, are employed to build robust and predictive QSAR models.
One of the most prominent machine learning-based techniques used for adamantane analogues is the three-dimensional QSAR (3D-QSAR) approach, particularly Comparative Molecular Field Analysis (CoMFA). CoMFA models are developed by aligning a set of molecules (a training set) and calculating their steric and electrostatic fields. These fields are then used as descriptors in a partial least squares (PLS) analysis to derive a correlation with biological activity.
For instance, a 3D-QSAR CoMFA model was developed to predict the inhibitory activity of aminoadamantane analogues against the M2 ion channel of the influenza A virus. mdpi.com This model demonstrated a strong correlation between the predicted and actual inhibitory values, as indicated by its statistical parameters.
| Statistical Parameter | Value |
|---|---|
| Non-cross-validated R² | 0.954 |
| Standard Error of Estimates (SEE) | 0.070 |
| F value | 123.383 |
| External validation R² test | 0.867 |
The CoMFA model revealed that the steric and electrostatic fields contributed 69.4% and 30.6%, respectively, to the biological activity. mdpi.com The graphical output of the CoMFA, known as contour maps, provides a visual guide for designing new compounds. For example, the contour maps for the aminoadamantane analogues indicated that bulky substituents at the ortho- and meta-positions of a phenyl group would increase activity, while such groups at the para-position would decrease it. mdpi.com Similarly, the electrostatic contour maps showed that electropositive groups were favored at the meta-position and electronegative groups at the para-position. mdpi.com This level of detail allows medicinal chemists to strategically modify the adamantane scaffold to enhance its therapeutic potential.
The development of these machine learning models relies on curated datasets of adamantane derivatives with experimentally determined biological activities. For a 3D-QSAR model targeting influenza A, a dataset of 38 molecules was utilized. mdpi.com The process involves building 2D structures of these molecules, converting them to 3D, and generating appropriate ionization states for subsequent analysis. mdpi.com
The predictive power of these QSAR models is rigorously validated to ensure their reliability. Techniques such as leave-one-out cross-validation and external validation with a separate test set are employed. A predictive QSAR model is generally considered reliable if the R² value for the test set is greater than 0.5. mdpi.com
Beyond CoMFA and FB-QSAR, other machine learning algorithms are also applicable to the design of adamantane-based compounds. These include:
Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.
Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data.
These advanced methods can capture complex, non-linear relationships between the structure of adamantane derivatives and their biological function, offering new avenues for the discovery of novel therapeutics. The continuous development of machine learning algorithms and the increasing availability of high-quality biological data are expected to further enhance the role of computational approaches in the design of next-generation adamantane-based drugs.
Applications in Advanced Materials Science and Supramolecular Chemistry
Adamantane-Containing Polymeric Materials and Nanomaterials
The incorporation of the adamantane (B196018) moiety into polymer structures imparts a range of desirable properties, including enhanced thermal stability, higher glass transition temperatures (Tg), improved mechanical strength, and increased solubility. nih.gov The adamantyl group's bulkiness disrupts polymer chain packing, creating free volume that can be exploited to tune material properties.
1-(Chloromethyl)adamantane is a key starting material for synthesizing a variety of adamantane-containing monomers. The reactive C-Cl bond allows for straightforward nucleophilic substitution reactions to introduce polymerizable functionalities.
Key Synthetic Strategies:
Conversion to Methacrylate Monomers: this compound can be converted into adamantane-containing alcohols, such as (adamantan-1-yl)methanol, which are subsequently reacted with methacryloyl chloride to produce adamantyl methacrylate monomers. thieme-connect.de These monomers can then be polymerized via free-radical or anionic polymerization to yield polymers with pendant adamantyl groups. researchgate.netresearchgate.net The incorporation of these bulky side groups significantly enhances the thermal stability of the resulting polymers. researchgate.net
Synthesis of Adamantane-Containing Polyamides and Polyimides: The adamantane scaffold can be incorporated into the main chain of polymers. For instance, adamantane-containing diamines, which can be synthesized from precursors like 1-adamantanol (B105290) through Friedel-Crafts alkylation reactions, are used in polycondensation reactions with dianhydrides to produce semi-alicyclic polyimides. rsc.org These polyimides exhibit exceptionally high glass transition temperatures (285–440 °C) and excellent optical transparency. rsc.org
Grafting Polymerization: The chloromethyl group is an excellent site for initiating "grafting from" polymerizations. This technique allows for the growth of polymer chains directly from a surface or a polymer backbone functionalized with this compound derivatives. nih.govresearchgate.net Methods like Atom Transfer Radical Polymerization (ATRP) can be initiated from such alkyl halide sites, enabling the creation of well-defined polymer brushes on various substrates. rsc.org Alternatively, the chloromethyl group can be converted to an azide, which can then participate in "click" chemistry reactions for "grafting to" applications. nih.gov
Table 1: Thermal Properties of Selected Adamantane-Containing Polymers
| Polymer Type | Adamantane Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |
| Polyimide | 1,3-bis(4-aminophenyl) adamantane | 285–440 °C | >450 °C |
| Polystyrene Derivative | N-(1-adamantyl)-N-4-vinylbenzylideneamine | 257 °C | >350 °C |
| Poly(methacrylate) | 1-adamantyl methacrylate (PADMA) | ~150-170 °C | ~320 °C |
Note: Data compiled from multiple sources detailing polymers derived from various adamantane precursors. researchgate.netrsc.orggoogle.com
Cross-linking agents form covalent bonds between polymer chains, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. ooc.co.jp The rigid and bulky nature of the adamantane core makes it an ideal component for high-performance cross-linkers.
Multifunctional (meth)acrylates containing an adamantane core have been developed as novel cross-linking agents. researchgate.net These cross-linkers, such as adamantane-based diacrylates, can be synthesized from adamantane diols, which themselves can be prepared from precursors like this compound. When incorporated into polymer networks, these cross-linkers offer distinct advantages over conventional agents:
Low Water Absorption: The hydrophobic nature of the adamantane cage results in cured films with significantly lower water uptake. researchgate.net
Low Dielectric Constant: The non-polar adamantane structure helps to lower the dielectric constant of the final material. researchgate.net
Adamantane derivatives are critical components in advanced electronic materials, particularly in photolithography and as insulating layers in microchips.
Photoresists: In the fabrication of semiconductor devices, photoresists are light-sensitive materials used to pattern circuits. researchgate.net Adamantane-containing polymers are widely used in photoresists for deep-UV (DUV) lithography, especially at the 193 nm wavelength (ArF). The high ratio of carbon to hydrogen in the adamantane cage provides excellent plasma-etch resistance, which is crucial for transferring the patterned image to the underlying substrate. mdpi.comresearchgate.net Furthermore, its saturated, non-aromatic structure ensures high optical transparency at short wavelengths. researchgate.net
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. researchgate.netrsc.org The performance of an RFB is critically dependent on the ion-exchange membrane, which separates the positive and negative electrolytes while allowing for the transport of charge-carrying ions. nih.gov
Robust membranes based on adamantane-containing polymers have been developed specifically for Vanadium Flow Batteries (VFBs). researchgate.netnih.gov By incorporating the rigid adamantane structure into the backbone of polymers like poly(aryl ether ketone) (PAEK), membranes with superior properties can be achieved:
High Mechanical Strength and Stability: The rigid adamantane backbone constrains the motion of polymer chains, leading to high mechanical strength and limiting membrane swelling in the electrolyte. google.com
Enhanced Ion Conductivity and Selectivity: The polymer chemistry can be tailored to introduce hydrophilic groups, creating well-defined ion transport pathways within the rigid, hydrophobic adamantane-containing matrix. This leads to membranes with both high ion conductivity and excellent selectivity, minimizing the crossover of vanadium ions. researchgate.netnih.gov
Improved Battery Performance: VFBs constructed with these adamantane-based membranes have demonstrated excellent energy efficiency (over 91% at 80 mA·cm⁻²) and stable performance over thousands of cycles. researchgate.netnih.gov
Catalyst and Ligand Development Utilizing Adamantane Scaffolds
The steric and electronic properties of the adamantyl group make it an exceptional component in the design of ligands for transition-metal catalysis. researchgate.netacs.org this compound can be used as a precursor to synthesize these advanced ligands. The adamantyl moiety provides significant steric bulk, which can promote challenging reductive elimination steps and stabilize low-coordinate, catalytically active metal centers. Furthermore, as a saturated alkyl group, it is a strong sigma-donor, increasing the electron density at the metal center and enhancing its catalytic activity. mdpi.com
Bulky Phosphine Ligands: Adamantyl-containing phosphines are a class of highly effective, electron-rich ligands for palladium-catalyzed cross-coupling reactions. researchgate.net Examples include tri(1-adamantyl)phosphine (PAd₃) and di(1-adamantyl)alkylphosphines like cataCXium® A. These ligands provide a unique combination of extreme bulk and high electron-donating ability, surpassing traditional bulky phosphines like tri(tert-butyl)phosphine. mdpi.comresearchgate.net They have shown exceptional performance in Suzuki-Miyaura, C-N (Buchwald-Hartwig), and C-O coupling reactions, even with challenging substrates like aryl chlorides. researchgate.netnih.govresearchgate.net
N-Heterocyclic Carbene (NHC) Ligands: The adamantyl group has also been incorporated into N-heterocyclic carbene (NHC) ligands. nih.govmdpi.com NHCs are strong σ-donors that form highly stable complexes with transition metals. Introducing one or two bulky adamantyl groups onto the nitrogen atoms of the NHC ring creates ligands with immense steric hindrance around the metal center. mdpi.com This steric protection can enhance catalyst stability and influence selectivity in reactions such as olefin metathesis. nih.gov
Table 2: Performance of Adamantyl-Phosphine Ligated Palladium Catalysts in Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid | Catalyst System (Palladium Source + Ligand) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ + cataCXium® A | 98% |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ + PAd₃ | 99% |
| 2-Chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ + Mor-DalPhos | 95% |
Note: Data represents typical high yields reported for these catalyst systems under optimized conditions. nih.govresearchgate.netresearchgate.netresearchgate.net
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. A cornerstone of this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. ooc.co.jp The adamantane group is a quintessential hydrophobic guest due to its ideal size, shape, and rigidity for fitting into the cavities of common macrocyclic hosts like cyclodextrins and cucurbiturils. nih.gov
Derivatives synthesized from this compound, such as 1-adamantanecarboxylic acid or (adamantan-1-yl)methanamine, are frequently used as the guest component in these assemblies. researchgate.net
Adamantane-Cyclodextrin Interactions: The most studied system involves the inclusion of an adamantane guest into the hydrophobic cavity of β-cyclodextrin (β-CD). This interaction is remarkably strong and specific, driven primarily by the hydrophobic effect and van der Waals forces. researchgate.netresearchgate.net The association constants (Ka) for these complexes are typically very high, indicating a strong binding affinity. researchgate.net
Applications in Smart Materials: This highly specific host-guest interaction is a powerful tool for creating "smart" or stimuli-responsive materials. For example, polymers can be functionalized with pendant adamantyl groups. nih.gov When β-CD is added to an aqueous solution of such a polymer, it forms inclusion complexes with the adamantyl side chains. This can be used to tune the polymer's solubility and lower critical solution temperature (LCST) in response to temperature or the presence of competitive guests. nih.gov
Supramolecular Polymerization: By using difunctional adamantane derivatives and difunctional cyclodextrin (B1172386) hosts, non-covalent supramolecular polymers can be assembled. These materials are held together by the reversible host-guest interactions, giving them unique properties such as self-healing and responsiveness to external stimuli.
Table 3: Association Constants for Adamantane Derivatives with β-Cyclodextrin
| Adamantane Guest Derivative | Host | Association Constant (Ka) (M⁻¹) | Technique |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 7.7 x 10⁴ | ITC |
| Adamantane labeled with Alexa 488 | β-Cyclodextrin | 5.2 x 10⁴ | FCS |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 6.3 x 10⁴ | ITC |
ITC: Isothermal Titration Calorimetry; FCS: Fluorescence Correlation Spectroscopy. researchgate.netresearchgate.net
Adamantane as a Building Block in Supramolecular Architectures
The adamantane moiety is a versatile and widely utilized building block in the construction of supramolecular architectures. Its rigid, three-dimensional structure provides a predictable and stable scaffold upon which complex molecular systems can be assembled. The use of functionalized adamantane derivatives, such as this compound, allows for the covalent incorporation of this bulky, lipophilic cage into larger molecular frameworks. The chloromethyl group serves as a reactive handle, enabling the attachment of the adamantane unit to other molecules through nucleophilic substitution reactions.
Adamantane's utility as a structural motif extends to various types of supramolecular systems:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Adamantane-based ligands can be used to create robust and porous coordination polymers and MOFs. The defined geometry of the adamantane core helps to control the resulting network topology, leading to materials with potential applications in gas storage, separation, and catalysis.
Dendrimers: The tetrahedral symmetry of the adamantane cage makes it an ideal core for the synthesis of dendrimers. Functional groups at the bridgehead positions can be elaborated to create highly branched, monodisperse macromolecules with tailored surface functionalities.
Self-Assembled Systems: A key application of adamantane in supramolecular chemistry is its use as a guest molecule in host-guest systems, most notably with cyclodextrins. The strong hydrophobic interaction between the adamantane cage and the nonpolar cavity of cyclodextrin drives the formation of stable inclusion complexes. This predictable and high-affinity interaction has been exploited to create a wide range of self-assembled materials, including hydrogels, nanoparticles, and responsive drug delivery systems. While this compound itself might be modified for such purposes, the core principle relies on the adamantane structure.
The incorporation of the adamantane unit often imparts desirable properties to the resulting materials, such as increased thermal stability, enhanced lipophilicity, and the ability to form ordered solid-state structures.
Investigations of Noncovalent Interactions (e.g., C-H...π interactions)
The well-defined C-H bonds of the adamantane cage make it an excellent model system for the study of weak noncovalent interactions, particularly C-H...π interactions. These interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are crucial in molecular recognition, protein folding, and the stability of supramolecular assemblies.
Theoretical studies, combining ab initio and density functional theory methods, have systematically investigated the interaction between adamantane and benzene. These studies have revealed that the C-H...π interaction is the primary attractive force responsible for the formation of adamantane-benzene complexes. researchgate.net
Key findings from these computational investigations include:
Nature of the Interaction: The interaction involves the C-H groups of the adamantane cage and the π-electron cloud of the benzene ring. researchgate.net Both the methylene (B1212753) (-CH₂) and methine (-CH) groups of adamantane can participate in these interactions, leading to different geometric arrangements of the complex. researchgate.net
Interaction Strength: The C-H...π interaction involving a methylene group of adamantane is found to be stronger than that involving a methine group. researchgate.net The energy decomposition analysis indicates that dispersive forces are the primary source of stability in these complexes. researchgate.net
Stoichiometry: The diamondoid structure of adamantane allows it to interact with up to four benzene molecules simultaneously, with the stability of the complex increasing with the number of interacting benzene molecules. researchgate.net
The table below summarizes the calculated interaction energies (IEs) for different adamantane-benzene (AB) complexes, illustrating the influence of the interacting C-H group on the stability of the complex.
| Complex | Interacting Adamantane Group | Interaction Energy (kcal/mol) at MP2/6-311+G** Level |
|---|---|---|
| AB-1 | Methylene (-CH₂) | -3.86 |
| AB-2 | Methine (-CH) | -3.21 |
| AB-3 | Methylene (-CH₂) | -3.54 |
| AB-4 | Methine (-CH) | -2.74 |
Data sourced from a systematic study on the interaction between adamantane and benzene. researchgate.net
These fundamental studies on adamantane's noncovalent interactions provide valuable insights for the design of more complex supramolecular systems where such weak forces play a critical role in determining structure and function.
Applications in Medicinal Chemistry and the Design of Bioactive Scaffolds
Role of the Adamantane (B196018) Scaffold in Rational Drug Design
The adamantane scaffold plays a multifaceted role in rational drug design, primarily owing to its unique structural and physicochemical properties. Its rigid and bulky nature provides a stable and predictable framework for the precise spatial orientation of functional groups, which can enhance interactions with biological targets such as enzymes and receptors. nih.gov This three-dimensional structure allows medicinal chemists to explore the chemical space around a pharmacophore more effectively, potentially leading to increased potency and selectivity. publish.csiro.au
The incorporation of the adamantane moiety can be considered a strategy to escape the "flatland" of traditional aromatic ring-based drug design, introducing non-planar structures that can access different binding pockets. publish.csiro.aunih.gov Furthermore, the adamantane cage can act as a rigid spacer, positioning pharmacophoric elements at an optimal distance and geometry for target engagement. nih.gov This has been exemplified in the design of various agents, where the adamantane unit is crucial for fitting into specific receptor cavities or active sites. nih.gov
Influence of Adamantyl Moiety on Molecular Lipophilicity and Pharmacokinetic Profiles
One of the most significant contributions of the adamantyl group in drug design is its profound impact on molecular lipophilicity. researchgate.net Often referred to as a "lipophilic bullet," the adamantane moiety can substantially increase the lipophilicity of a parent molecule, which in turn influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier. ingentaconnect.com
The bulky nature of the adamantane cage can also sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the metabolic stability and plasma half-life of a drug. researchgate.netmdpi.com This protective effect can lead to a longer duration of action and potentially a reduced dosing frequency. ingentaconnect.com The introduction of an adamantyl group has been shown to be a successful strategy for improving the pharmacokinetic properties of various drug candidates. nih.gov
Table 1: Physicochemical Properties of Adamantane and Related Moieties
| Moiety | Calculated logP | Molecular Weight (g/mol) |
|---|---|---|
| Adamantane | 2.88 | 136.24 |
| 1-(Chloromethyl)adamantane | 3.86 | 184.70 |
| Phenyl | 1.96 | 77.11 |
| Cyclohexyl | 2.58 | 83.16 |
Note: Calculated logP values are estimates and can vary depending on the algorithm used.
Strategies for Designing Bioactive Adamantane Derivatives
This compound is a versatile precursor for the synthesis of a wide array of bioactive adamantane derivatives. mdpi.com The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various functional groups and pharmacophores.
Strategies for designing bioactive adamantane derivatives often involve:
Appending to known pharmacophores: The adamantyl group can be attached to existing drugs or pharmacophores to enhance their activity or improve their pharmacokinetic properties. nih.gov This "add-on" approach has been successfully employed in the development of antivirals and other therapeutic agents. nih.gov
Use as a central scaffold: The adamantane cage can serve as the core structure to which multiple pharmacophoric elements are attached, creating novel molecules with unique biological activities. researchgate.net
Structure-Activity Relationship (SAR) studies: Systematic modifications of the adamantane core and its substituents are performed to understand the relationship between the chemical structure and biological activity. benthamdirect.comnih.gov This allows for the optimization of lead compounds to achieve higher potency and selectivity. researchgate.net For instance, studies have explored how different substituents on the adamantane ring affect the inhibitory activity against specific enzymes or receptors. researchgate.net
Conceptual Frameworks for Adamantane-Based Drug Delivery Systems
The unique properties of adamantane have also been exploited in the design of innovative drug delivery systems. mdpi.comnih.gov The high lipophilicity of the adamantane moiety allows it to act as a membrane anchor, facilitating the association of drugs with lipid bilayers of liposomes or cell membranes. pensoft.net
Key conceptual frameworks include:
Liposomal drug delivery: Adamantane derivatives can be incorporated into liposomes, which are vesicular structures that can encapsulate drugs. scispace.com The adamantyl group helps to anchor the drug or a targeting ligand to the liposome (B1194612) surface, enabling targeted drug delivery to specific tissues or cells. nih.govpensoft.net
Host-guest chemistry with cyclodextrins: Adamantane fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex. nih.gov This strong and specific interaction is utilized to develop supramolecular drug delivery systems where the cyclodextrin (B1172386) acts as a carrier and the adamantane-tagged drug is the guest. mdpi.comnih.gov This can improve the solubility and stability of the drug.
Adamantane-based dendrimers: Dendrimers are highly branched, tree-like molecules. Adamantane can be used as a core or a peripheral unit in the construction of dendrimers for drug delivery applications. nih.gov
Hydrophobic tagging: The adamantane moiety can be used as a hydrophobic tag to induce the degradation of specific proteins. ccspublishing.org.cnnih.govnih.gov This emerging strategy, known as hydrophobic tagging (HyT), offers a novel therapeutic approach for targeting disease-causing proteins. ccspublishing.org.cn
Q & A
What laboratory synthesis methods are available for 1-(Chloromethyl)adamantane, and what critical parameters govern reaction efficiency?
Category : Basic
Methodological Answer :
this compound can be synthesized via nucleophilic substitution or halogenation of adamantane derivatives. A representative approach involves reacting 1-adamantylmethanol with thionyl chloride (SOCl₂) or HCl under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane or toluene is preferred for solubility and inertness.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency .
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures high purity. Yield optimization requires monitoring by TLC and GC-MS to track intermediate formation .
Which analytical techniques are most reliable for characterizing this compound, and how should they be applied?
Category : Basic
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The adamantane moiety shows distinct peaks at δ 1.5–2.1 ppm (bridging CH₂), while the chloromethyl group appears as a singlet near δ 3.4–3.6 ppm. Coupling constants (e.g., J = 6.9 Hz) confirm spatial arrangements .
- ¹³C NMR : The chloromethyl carbon resonates at δ ~45–50 ppm, with adamantane carbons in the δ 27–40 ppm range .
- GC-MS : Use a capillary column (e.g., HP-5MS) with a temperature gradient (80–280°C, 10°C/min). The molecular ion peak ([M]⁺) for C₁₁H₁₅Cl appears at m/z 182, with fragmentation patterns confirming structural integrity .
- Elemental Analysis : Validate C, H, and Cl content (theoretical: C 72.72%, H 8.25%, Cl 19.03%) to confirm purity .
How can researchers mitigate byproduct formation during the synthesis of this compound?
Category : Advanced
Methodological Answer :
Common byproducts include di-substituted adamantanes or oxidation products. Mitigation strategies:
- Controlled stoichiometry : Use a 1:1 molar ratio of 1-adamantylmethanol to chlorinating agent (e.g., SOCl₂) to prevent over-chlorination.
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid moisture-induced hydrolysis .
- Catalyst optimization : Substituting AlCl₃ with milder catalysts (e.g., ZnCl₂) reduces carbocation rearrangements .
- Real-time monitoring : Employ in-situ FTIR or GC-MS to detect intermediates like 1-adamantylmethyl chloride and adjust conditions dynamically .
What factors influence the stability of this compound during storage, and how should it be handled?
Category : Basic
Methodological Answer :
- Moisture sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis to 1-adamantylmethanol .
- Light and temperature : Protect from UV light and store at 2–8°C to slow decomposition.
- Incompatibilities : Avoid contact with oxidizing agents (e.g., KMnO₄), which may induce exothermic decomposition to CO/CO₂ .
- Handling : Use glove boxes or Schlenk lines under inert gas to minimize exposure to air .
How do steric and electronic effects of the adamantane core impact the reactivity of this compound in SN reactions?
Category : Advanced
Methodological Answer :
The adamantane framework imposes steric hindrance, slowing bimolecular reactions (SN2) but favoring SN1 mechanisms via stabilized carbocation intermediates. Key observations:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN2, but adamantane's rigidity limits nucleophile access .
- Leaving group kinetics : The chloromethyl group exhibits slower displacement compared to linear alkyl chlorides due to reduced orbital overlap with the adamantane cage. Computational studies (DFT) suggest a 15–20% lower activation energy for SN1 vs. SN2 pathways .
- Substituent influence : Electron-donating groups on adamantane (e.g., -OH) further destabilize the carbocation, requiring acid catalysis for efficient substitution .
What chromatographic methods are optimal for separating this compound from reaction mixtures?
Category : Advanced
Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Retention time (~11.6 min) correlates with hydrophobicity .
- Gas Chromatography : A HP-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min) resolves this compound from adamantane alcohols and alkanes. Temperature programming (80–280°C) enhances peak resolution .
- TLC : Silica gel F₂₅₄ plates with hexane/ethyl acetate (4:1) provide Rf ≈ 0.5. Visualize under UV (254 nm) or iodine staining .
How can researchers validate the absence of toxic byproducts in this compound batches?
Category : Advanced
Methodological Answer :
- GC-MS screening : Monitor for hazardous decomposition products (e.g., chlorinated hydrocarbons) using NIST library matching. Threshold: <0.1% impurity .
- Elemental analysis : Deviations >0.3% from theoretical C/H/Cl ratios indicate contamination .
- Toxicological assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) to rule out residual reactants like chloroform or tert-butanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
